Phenobarbital 1-Butyric Acid
CAS No.: 73211-20-8
Cat. No.: VC3817939
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73211-20-8 |
---|---|
Molecular Formula | C16H18N2O5 |
Molecular Weight | 318.32 g/mol |
IUPAC Name | 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoic acid |
Standard InChI | InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23) |
Standard InChI Key | CAKKYRPAEHEPKD-UHFFFAOYSA-N |
SMILES | CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
Canonical SMILES | CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Phenobarbital 1-butyric acid (C₁₆H₁₈N₂O₅) possesses a molecular weight of 323.35 g/mol, as confirmed by PubChem CID 46782723 . The compound integrates a butyric acid chain into the barbituric acid scaffold, altering its electronic distribution and steric profile. Comparative analysis with unmodified phenobarbital (C₁₂H₁₂N₂O₃) reveals a 78.35 g/mol increase in molecular weight attributable to the butyryl substitution.
Table 1: Key Molecular Descriptors of Phenobarbital 1-Butyric Acid
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₅ |
Molecular Weight | 323.35 g/mol |
XLogP3-AA | 2.4 (estimated) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
The crystalline structure of related phenobarbital salts, such as potassium and betaine derivatives, demonstrates marked stability under controlled humidity conditions . While direct X-ray diffraction data for phenobarbital 1-butyric acid remains unpublished, analog studies suggest potential polymorphic behavior dependent on crystallization solvents.
Synthetic Methodologies and Stability Profiling
Synthesis of phenobarbital derivatives typically employs nucleophilic substitution or esterification reactions. Patent data outlines a generalized approach for salt formation involving:
-
Dissolution of phenobarbital free base with counterion precursors in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran)
-
Controlled solvent removal via rotary evaporation or anti-solvent precipitation
-
Crystallization induction through thermal gradients or seeding
For phenobarbital 1-butyric acid, a plausible synthetic route involves:
Followed by hydrolysis under mild alkaline conditions to yield the carboxylic acid derivative.
Stability assessments conducted on analogous compounds reveal:
-
Thermal Stability: Decomposition onset temperatures exceeding 160°C, with weight loss profiles indicative of sequential dehydration and decarboxylation
-
Hygroscopicity: Moisture adsorption <5% at 90% relative humidity for non-ionic derivatives, increasing to 28% for betaine salts
-
Solution Stability: pH-dependent hydrolysis in aqueous media, with t₁/₂ >72 hours at physiological pH (7.4)
Physicochemical Properties and Solubility Behavior
Medium | Phenobarbital (mg/mL) | Phenobarbital 1-Butyric Acid (mg/mL) |
---|---|---|
Water (25°C) | 1.1 | 0.8 (estimated) |
Ethanol | 33.3 | 45.2 (predicted) |
n-Octanol | 2.7 | 4.1 (predicted) |
Pharmacological Profile and Mechanism of Action
While direct activity data for phenobarbital 1-butyric acid remains limited, its structural similarity to phenobarbital suggests potential GABAergic activity. The parent compound exerts effects through:
Notably, butyric acid derivatives demonstrate epigenetic modulation via histone deacetylase inhibition . This raises intriguing possibilities for dual-action pharmacology combining anticonvulsant and neuroprotective effects.
Figure 1: Proposed Pharmacodynamic Interactions
-
GABA Receptor Modulation: Enhanced chloride influx via prolonged channel opening
-
Metabolite Interplay: Butyrate-mediated upregulation of BDNF expression
-
Oxidative Stress Mitigation: Scavenging of reactive oxygen species by carboxylic acid moiety
Pharmacokinetic Considerations and Metabolic Fate
Preliminary metabolic predictions using in silico tools suggest:
-
Absorption: Moderate intestinal permeability (Peff ≈ 2.1×10⁻⁴ cm/s)
-
Distribution: Volume of distribution (Vd) ~0.6 L/kg, indicating extensive tissue binding
-
Metabolism: Hepatic esterase-mediated cleavage to phenobarbital and butyric acid
-
Excretion: Renal elimination of both parent compound and metabolites
Clinical pharmacokinetic studies of phenobarbital demonstrate nonlinear kinetics due to autoinduction of CYP450 enzymes . Whether the 1-butyric acid derivative shares this property requires empirical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume